Methyl 3-amino-3-(pyrimidin-5-YL)propanoate
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Overview
Description
Methyl 3-amino-3-(pyrimidin-5-yl)propanoate is a chemical compound that features a pyrimidine ring attached to a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3-(pyrimidin-5-yl)propanoate typically involves the reaction of pyrimidine derivatives with appropriate ester and amine precursors. One common method includes the condensation of pyrimidine-5-carboxaldehyde with methyl 3-aminopropanoate under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(pyrimidin-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds .
Scientific Research Applications
Methyl 3-amino-3-(pyrimidin-5-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(pyrimidin-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(pyrimidin-5-yl)propanoate
- Methyl 3-amino-3-(2-chlorophenyl)propanoate
- Methyl 3-(6-methylpyridin-3-yl)propanoate
Uniqueness
Methyl 3-amino-3-(pyrimidin-5-yl)propanoate is unique due to the presence of both an amino group and a pyrimidine ring, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H11N3O2 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 3-amino-3-pyrimidin-5-ylpropanoate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)2-7(9)6-3-10-5-11-4-6/h3-5,7H,2,9H2,1H3 |
InChI Key |
CEJWKLJDPIWSBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CN=CN=C1)N |
Origin of Product |
United States |
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